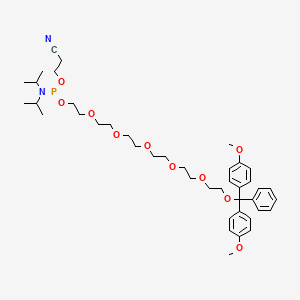

Hexaethylene glycol phosphoramidite

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C42H61N2O10P |

|---|---|

Molecular Weight |

784.9 g/mol |

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[bis(4-methoxyphenyl)-phenylmethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |

InChI |

InChI=1S/C42H61N2O10P/c1-35(2)44(36(3)4)55(53-22-10-21-43)54-34-32-51-30-28-49-26-24-47-23-25-48-27-29-50-31-33-52-42(37-11-8-7-9-12-37,38-13-17-40(45-5)18-14-38)39-15-19-41(46-6)20-16-39/h7-9,11-20,35-36H,10,22-34H2,1-6H3 |

InChI Key |

ZTCKUVQHKIMCLI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OCCOCCOCCOCCOCCOCCOC(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Role of Hexaethylene Glycol (HEG) Spacers in Oligonucleotides

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Versatile Role of Non-Nucleosidic Spacers

In the design and synthesis of modified oligonucleotides for therapeutic and diagnostic applications, the inclusion of non-nucleosidic linkers, or spacers, is a critical strategy for enhancing functionality. Among the most widely used is the Hexaethylene Glycol (HEG) spacer, also known as Spacer 18. This 18-atom chain (12 carbons and 6 oxygens) is a flexible and hydrophilic linker that can be incorporated at the 5'-end, 3'-end, or internally within an oligonucleotide sequence.[1][2] Its unique physicochemical properties allow it to serve multiple functions, from reducing steric hindrance and improving solubility to blocking enzymatic degradation and enabling complex structural formations. This guide provides a comprehensive technical overview of the core functions of HEG spacers, supported by quantitative data, detailed experimental protocols, and conceptual diagrams.

Core Properties and Functions of HEG Spacers

The utility of the HEG spacer is derived from its distinct chemical properties:

-

Hydrophilicity: The ethylene (B1197577) glycol repeats make the spacer highly water-soluble. This property is leveraged to improve the overall solubility of oligonucleotides, which is particularly beneficial when conjugating them to hydrophobic moieties like fluorescent dyes or therapeutic payloads.[2]

-

Flexibility: The long, rotatable chain provides significant conformational flexibility.[3] This is crucial for ensuring that both the oligonucleotide and any attached functional groups can adopt their optimal conformations without interfering with one another. This flexibility helps reduce steric hindrance, which can otherwise impede hybridization or the function of a conjugated molecule.[3]

-

Nuclease Resistance: As a non-nucleosidic modification, the HEG spacer itself is not a substrate for nucleases. When placed at the 3'-terminus, it can act as a blocker for 3'-exonucleases, which are a primary source of degradation in serum.[4] It can also prevent extension by DNA polymerases, a feature useful in applications like PCR probes.[2]

These properties translate into several key applications in oligonucleotide design.

Key Applications:

-

Conjugation of Functional Moieties: HEG spacers are frequently used to attach molecules such as fluorophores, quenchers, biotin, or therapeutic agents. The spacer arm physically separates the conjugate from the oligonucleotide, ensuring that the hybridization properties of the oligo are not compromised and the function of the attached molecule is retained.[5]

-

Surface Immobilization: In microarray and biosensor applications, HEG spacers provide the necessary distance between the oligonucleotide probe and the solid support, facilitating more efficient target hybridization by minimizing surface interference.[1][5]

-

Structural Scaffolding: The flexibility of the HEG spacer can be used to form non-nucleotidic hairpin loops or other defined secondary structures within a DNA or RNA strand.[1]

-

Improving Pharmacokinetics: In therapeutic oligonucleotides like antisense oligonucleotides (ASOs) or small interfering RNAs (siRNAs), PEGylation (conjugating polyethylene (B3416737) glycol chains, of which HEG is a monomer unit) is a common strategy to improve drug stability, solubility, and circulation half-life.[6][7]

Quantitative Data: Impact of HEG Spacers on Oligonucleotide Properties

The precise quantitative impact of incorporating a HEG spacer is highly dependent on the oligonucleotide sequence, the position of the spacer (5', 3', or internal), and the experimental conditions. While exact values require empirical determination for each unique construct, the following table summarizes the generally observed effects.

| Property | Effect of HEG Spacer Incorporation | Rationale & Notes |

| Thermal Stability (Tm) | Typically a slight decrease (destabilization) when placed internally. | The non-nucleosidic spacer disrupts the continuity of base stacking interactions, which are a major contributor to duplex stability. The magnitude of the decrease is sequence-dependent. Phosphorothioate modifications, often used for nuclease resistance, also lower Tm by 0.5-1.5°C per linkage.[4] |

| Nuclease Resistance | Increased half-life in serum, particularly with 3'-end placement. | The HEG moiety acts as a cap that sterically hinders the approach of 3'-exonucleases, the predominant nuclease type in serum.[4][8] Unmodified oligonucleotides are typically degraded within minutes in serum, whereas modified versions can have half-lives of several hours or more.[4][9] |

| Hybridization Efficiency | Can increase, especially for surface-immobilized probes. | By reducing steric hindrance from the solid support, the spacer makes the probe more accessible to its target in solution, leading to improved hybridization kinetics and signal.[5] |

| Conjugation Efficiency | Can be reduced in some contexts, such as on gold nanoparticles. | For nanoparticle conjugation, the flexible spacer can lead to coiling effects on the particle surface, which may limit the number of oligonucleotides that can be attached compared to shorter, more rigid linkers.[3] |

Experimental Protocols

Protocol for Incorporating a HEG Spacer During Oligonucleotide Synthesis

This protocol describes the standard phosphoramidite (B1245037) cycle for solid-phase synthesis, highlighting the step where a HEG spacer phosphoramidite is introduced.

Principle: Automated oligonucleotide synthesis occurs in a cyclical four-step process (Deprotection, Coupling, Capping, Oxidation) on a solid support, typically controlled pore glass (CPG).[10] The HEG spacer is introduced as a phosphoramidite monomer in the same manner as a standard nucleoside.

Materials:

-

DNA/RNA Synthesizer

-

Controlled Pore Glass (CPG) solid support with the initial nucleoside attached

-

Standard DNA/RNA phosphoramidites (A, C, G, T/U)

-

HEG Spacer Phosphoramidite (Spacer 18-CE Phosphoramidite)

-

Anhydrous Acetonitrile (ACN)

-

Activator solution (e.g., Dicyanoimidazole - DCI)

-

Capping Solution (e.g., Acetic Anhydride/Lutidine/THF)

-

Oxidizing Solution (e.g., Iodine/Water/Pyridine)

-

Deblocking Solution (e.g., Trichloroacetic acid in Dichloromethane)

-

Cleavage and Deprotection Solution (e.g., concentrated Ammonium (B1175870) Hydroxide)

Procedure:

-

Synthesis Initiation: The synthesis begins with the first nucleoside pre-attached to the CPG support inside a synthesis column. The 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group.

-

Step 1: Deprotection (Deblocking): The DMT group is removed by flushing the column with the deblocking solution. This exposes the free 5'-hydroxyl group for the next coupling reaction.

-

Step 2: Coupling:

-

To add a standard nucleoside, the corresponding phosphoramidite and activator are delivered to the column.

-

To add the HEG spacer, the HEG Spacer Phosphoramidite is delivered to the column along with the activator. The reaction couples the phosphoramidite to the free 5'-hydroxyl group of the growing chain.

-

Note: While standard coupling times are ~30 seconds, some modified phosphoramidites may require extended coupling times (e.g., 5-10 minutes) to ensure high efficiency.[11]

-

-

Step 3: Capping: Any unreacted 5'-hydroxyl groups (failure sequences) are acetylated using the capping solution. This prevents them from participating in subsequent cycles.

-

Step 4: Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable pentavalent phosphate (B84403) triester using the oxidizing solution.[10]

-

Cycle Repetition: The four-step cycle is repeated for each subsequent nucleoside or modifier until the full-length oligonucleotide is synthesized.

-

Final Cleavage and Deprotection: After the final cycle, the column is flushed with concentrated ammonium hydroxide (B78521) to cleave the oligonucleotide from the CPG support and remove the protecting groups from the nucleobases and phosphate backbone.

-

Purification: The final product is purified, typically by HPLC, to remove failure sequences and other impurities.

Protocol for Nuclease Resistance Assay in Serum

Principle: This assay evaluates the stability of a HEG-modified oligonucleotide against a control by incubating them in fetal bovine serum (FBS), which contains a complex mixture of nucleases. The degradation is monitored over time by polyacrylamide gel electrophoresis (PAGE).[12][13]

Materials:

-

HEG-modified oligonucleotide (5'-labeled with a fluorescent dye, e.g., FAM)

-

Unmodified control oligonucleotide (same sequence, also 5'-labeled)

-

Fetal Bovine Serum (FBS)

-

Nuclease-free water

-

10x Annealing Buffer (e.g., 100 mM Tris, 500 mM NaCl, 10 mM EDTA, pH 8.0)

-

Proteinase K

-

Gel Loading Buffer (e.g., containing formamide (B127407) and tracking dyes)

-

15-20% Polyacrylamide/Urea denaturing gel

-

TBE Buffer

-

Fluorescence gel imager

Procedure:

-

Oligonucleotide Preparation: Resuspend the labeled HEG-modified and control oligonucleotides in nuclease-free water to a stock concentration of 100 µM.

-

Reaction Setup:

-

For each oligonucleotide and each time point (e.g., 0, 1, 4, 8, 24 hours), prepare a reaction tube.

-

In each tube, combine 5 µL of 100 µM oligo with 45 µL of FBS to create a 50% serum solution with a final oligo concentration of 10 µM.

-

The '0 hour' sample should have the FBS added immediately before stopping the reaction.

-

-

Incubation: Incubate all tubes at 37°C. At each designated time point, remove the corresponding tube and immediately stop the nuclease activity by heating at 95°C for 5 minutes.[14] Place on ice.

-

Proteinase K Digestion (Optional but Recommended): To improve gel resolution, digest serum proteins by adding Proteinase K to each sample and incubating at 37°C for 30 minutes.[14]

-

Sample Preparation for PAGE: To 10 µL of each reaction, add 10 µL of gel loading buffer. Heat at 95°C for 5 minutes to denature the oligonucleotides.

-

Gel Electrophoresis: Load the samples onto a 15-20% denaturing polyacrylamide gel. Run the gel in TBE buffer until the tracking dye has migrated an appropriate distance.

-

Analysis:

-

Image the gel using a fluorescence imager set to detect the FAM label.

-

The full-length, intact oligonucleotide will appear as a distinct band. Degraded fragments will appear as a smear or smaller bands below the main band.

-

Quantify the intensity of the full-length band at each time point relative to the 0-hour time point to determine the percentage of intact oligonucleotide remaining.

-

Plot the percentage of intact oligonucleotide versus time to determine the half-life (T₁/₂) for both the modified and control sequences.[8]

-

Protocol for Thermal Melting (Tm) Analysis

Principle: The melting temperature (Tm) is the temperature at which 50% of a double-stranded oligonucleotide duplex dissociates into single strands. It is determined by monitoring the absorbance at 260 nm (A₂₆₀) while slowly increasing the temperature. The A₂₆₀ increases as the duplex melts (hyperchromic effect).

Materials:

-

Oligonucleotide with HEG spacer

-

Complementary oligonucleotide strand

-

Unmodified control duplex (same sequence without spacer)

-

Tm Buffer (e.g., 10 mM Sodium Phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)

-

UV-Vis Spectrophotometer with a temperature-controlled cuvette holder (Peltier device)

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Sample Preparation:

-

Resuspend the oligonucleotides (e.g., modified oligo and its complement) in the Tm buffer to a final duplex concentration of 1-2 µM. Ensure a 1:1 molar ratio.

-

Prepare the unmodified control duplex in the same manner.

-

-

Annealing: To ensure proper duplex formation, heat the samples to 95°C for 5 minutes and then allow them to cool slowly to room temperature over at least 30-45 minutes.[15]

-

Spectrophotometer Setup:

-

Place the cuvettes containing the annealed duplexes into the spectrophotometer's thermal block.

-

Set up the instrument's thermal melting program with the following parameters:

-

Starting Temperature: 20°C

-

Ending Temperature: 90°C

-

Ramp Rate: 0.5 - 1.0°C per minute[15]

-

Data Interval: Collect A₂₆₀ readings at every 0.5°C or 1.0°C.

-

Hold Time: 1 minute at the start and end temperatures.

-

-

-

Data Acquisition: Start the program. The instrument will slowly heat the samples while recording the A₂₆₀ at each temperature interval.

-

Data Analysis:

-

Plot the A₂₆₀ versus temperature to generate a melting curve.

-

The Tm is determined from the first derivative of this curve. The peak of the first derivative plot corresponds to the Tm.

-

Modern instrument software typically calculates the Tm automatically.

-

Compare the Tm of the HEG-modified duplex to the unmodified control duplex to determine the effect of the spacer (ΔTm).

-

Visualizations: Pathways and Workflows

Logical Relationship: HEG Spacer as a Functional Linker

This diagram illustrates the fundamental role of a HEG spacer in physically separating an oligonucleotide from a conjugated functional moiety, such as a fluorophore, to prevent steric hindrance.

Caption: Role of HEG spacer in preventing steric hindrance between an oligo and a functional moiety.

Experimental Workflow: From Synthesis to Functional Analysis

This diagram outlines the complete experimental workflow for creating and characterizing a HEG-modified oligonucleotide.

Caption: Workflow for synthesis and characterization of HEG-modified oligonucleotides.

Signaling Pathway: ASO Targeting of KRAS mRNA

This diagram conceptualizes how a HEG-linked Antisense Oligonucleotide (ASO) could be used in a therapeutic context to inhibit the expression of the KRAS oncogene, a key driver in many cancers.[6][16] The HEG spacer connects the ASO to a targeting ligand (e.g., GalNAc for liver uptake) to enhance delivery.

Caption: ASO-mediated silencing of KRAS mRNA translation to inhibit oncogenic signaling.

Conclusion

The Hexaethylene Glycol (HEG) spacer is a powerful and versatile tool in oligonucleotide chemistry. Its inherent flexibility and hydrophilicity allow researchers to rationally design sophisticated constructs for a wide array of applications, from basic research probes to advanced therapeutic agents. By providing steric relief, enhancing stability, and enabling the attachment of diverse functional molecules, the HEG spacer overcomes many common challenges in oligonucleotide design. Understanding its properties and the experimental methods used to characterize its effects is essential for professionals working at the forefront of nucleic acid research and drug development.

References

- 1. Spacer 18 Oligo Modifications from Gene Link [genelink.com]

- 2. biomers.net | Spacer - biomers.net Oligonucleotides [biomers.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Nuclease Resistance Design and Protocols [genelink.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Targeting oncogenic KRAS with molecular brush-conjugated antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting oncogenic KRAS with molecular brush-conjugated antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Modified internucleoside linkages for nuclease-resistant oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lifesciences.danaher.com [lifesciences.danaher.com]

- 11. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 12. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. chem.sites.mtu.edu [chem.sites.mtu.edu]

- 16. Targeting KRAS-dependent tumors with AZD4785, a high-affinity therapeutic antisense oligonucleotide inhibitor of KRAS - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Purification of Hexaethylene Glycol Phosphoramidite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of hexaethylene glycol phosphoramidite (B1245037), a critical reagent in oligonucleotide synthesis, often referred to as Spacer Phosphoramidite 18. This document outlines the detailed methodologies for its preparation, purification, and characterization, tailored for researchers, scientists, and professionals in the field of drug development.

Introduction

Hexaethylene glycol (HEG) phosphoramidite is a widely used spacer molecule in the synthesis of modified oligonucleotides. Its hydrophilic and flexible 18-atom chain allows for the spatial separation of functional moieties, such as fluorescent dyes or biotin, from the oligonucleotide sequence, minimizing steric hindrance and potential quenching effects. This guide details a robust two-step synthetic pathway followed by a reliable purification protocol.

Synthetic Pathway Overview

The synthesis of hexaethylene glycol phosphoramidite proceeds in two primary steps:

-

Mono-DMT Protection of Hexaethylene Glycol: The first step involves the selective protection of one of the primary hydroxyl groups of hexaethylene glycol with a 4,4'-dimethoxytrityl (DMT) group. This is a crucial step to ensure regioselectivity in the subsequent phosphitylation reaction.

-

Phosphitylation: The remaining free hydroxyl group of the mono-DMT protected hexaethylene glycol is then phosphitylated using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite to yield the final product.

Experimental Protocols

Synthesis of 1-O-(4,4'-Dimethoxytrityl)-hexaethylene glycol

This procedure is adapted from a general method for the chromatography-free synthesis of mono-DMT protected glycols.[1][2]

Materials:

-

Hexaethylene glycol

-

4,4'-Dimethoxytrityl chloride (DMT-Cl)

-

Pyridine (anhydrous)

-

Ethyl acetate (B1210297) (EtOAc)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Diethyl ether

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve hexaethylene glycol in anhydrous pyridine.

-

In a separate flask, dissolve DMT-Cl (1.0 equivalent) in a minimal amount of anhydrous pyridine.

-

Slowly transfer the DMT-Cl solution to the hexaethylene glycol solution via cannula transfer while stirring at room temperature.

-

Allow the reaction to stir overnight at room temperature.

-

Remove the majority of the pyridine under reduced pressure.

-

Partition the residue between ethyl acetate and a 5% sodium bicarbonate solution.

-

Wash the organic layer four more times with 5% sodium bicarbonate solution.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate to dryness.

-

The crude product is further purified by precipitation from a mixture of diethyl ether and hexane to yield the pure mono-DMT protected hexaethylene glycol.

Synthesis of this compound

This protocol is adapted from the phosphitylation of a hydroxyl group on a hexaethylene glycol derivative.[3]

Materials:

-

1-O-(4,4'-Dimethoxytrityl)-hexaethylene glycol

-

Anhydrous Dichloromethane (B109758) (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

-

n-hexane

-

Ethyl acetate (AcOEt)

-

Triethylamine (for silica (B1680970) gel slurry)

Procedure:

-

Dissolve 1-O-(4,4'-Dimethoxytrityl)-hexaethylene glycol (1.0 equivalent) in anhydrous dichloromethane over 4Å activated molecular sieves.

-

Add N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents) to the solution.

-

Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.2 equivalents) dropwise to the stirring solution at room temperature.

-

Stir the reaction mixture at room temperature for 20-30 minutes.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by silica gel column chromatography.

Purification Protocol

Purification of 1-O-(4,4'-Dimethoxytrityl)-hexaethylene glycol

As described in the synthetic protocol, a chromatography-free method involving extraction and precipitation is effective for purifying the mono-DMT protected intermediate.[1][2]

Purification of this compound

The crude phosphoramidite is purified using silica gel column chromatography.[3]

Procedure:

-

Prepare a slurry of silica gel in n-hexane containing a few drops of triethylamine.

-

Load the crude product onto the column.

-

Elute the column with a solvent system of n-hexane/ethyl acetate (7:3, v/v).

-

Collect the fractions containing the product and concentrate under reduced pressure to obtain the pure this compound as a colorless to light yellow oil.

Data Presentation

Reaction Yields and Purity

| Step | Product | Typical Yield | Purity |

| 1. Mono-DMT Protection | 1-O-(4,4'-Dimethoxytrityl)-hexaethylene glycol | >80%[1][2] | >95% (by TLC/MS)[1][2] |

| 2. Phosphitylation | This compound | ~97%[3] | >98% (by ³¹P NMR) |

Characterization Data

| Compound | Molecular Formula | Molecular Weight | ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | ³¹P NMR (CDCl₃) | ESI-MS (m/z) |

| 1-O-(4,4'-Dimethoxytrityl)-hexaethylene glycol | C₃₃H₄₄O₉ | 584.69 g/mol | δ 7.45-7.20 (m, 9H, DMT), 6.85 (d, 4H, DMT), 3.79 (s, 6H, 2xOCH₃), 3.70-3.55 (m, 20H, OCH₂CH₂O), 3.20 (t, 2H, DMT-O-CH₂) | δ 158.4, 145.2, 136.3, 130.1, 128.2, 127.8, 126.7, 113.1 (DMT), 86.0 (DMT quat-C), 72.5, 70.7, 70.6, 70.4, 63.3, 61.7 (HEG), 55.2 (OCH₃) | N/A | [M+Na]⁺ calcd. 607.29, found 607.3 |

| This compound | C₄₂H₆₁N₂O₁₀P | 784.92 g/mol | δ 7.45-7.20 (m, 9H, DMT), 6.85 (d, 4H, DMT), 3.90-3.50 (m, 24H, HEG & OCH₂CH₂CN), 3.79 (s, 6H, 2xOCH₃), 3.20 (t, 2H, DMT-O-CH₂), 2.75 (m, 2H, N(CH(CH₃)₂)₂), 2.60 (t, 2H, CH₂CN), 1.18 (d, 12H, N(CH(CH₃)₂)₂) | δ 158.4, 145.2, 136.3, 130.1, 128.2, 127.8, 126.7, 113.1 (DMT), 117.7 (CN), 86.0 (DMT quat-C), 70.8, 70.6, 70.5, 69.4, 63.3, 62.2 (HEG), 58.5 (P-O-CH₂), 55.2 (OCH₃), 43.2 (N-CH), 24.6 (N-CH(CH₃)₂), 20.4 (P-O-CH₂CH₂CN) | δ 149.1, 149.0[3] | [M+H]⁺ calcd. 785.42, found 785.4; [M+Na]⁺ calcd. 807.40, found 807.4 |

Note: NMR and MS data for the target compounds are based on typical values for similar structures and data from related compounds found in the literature. Actual values may vary.

Conclusion

The synthesis and purification of this compound can be achieved through a straightforward and high-yielding two-step process. The chromatography-free purification of the mono-DMT protected intermediate simplifies the overall workflow. Subsequent phosphitylation and purification by silica gel chromatography provide the desired product in high purity, suitable for use in automated oligonucleotide synthesis. The detailed protocols and characterization data provided in this guide serve as a valuable resource for researchers and professionals in the field.

References

Hexaethylene Glycol Phosphoramidite: A Technical Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Properties and Applications of Hexaethylene Glycol Phosphoramidite (B1245037) in Oligonucleotide Synthesis.

Hexaethylene glycol phosphoramidite, commonly referred to as Spacer Phosphoramidite 18, is a key reagent in the chemical synthesis of modified oligonucleotides. Its primary function is to introduce a long, hydrophilic spacer arm within an oligonucleotide sequence. This technical guide provides a comprehensive overview of its chemical properties, applications, and a detailed experimental protocol for its use in solid-phase oligonucleotide synthesis.

Core Properties and Specifications

This compound is valued for its ability to create spatial separation between a functional moiety and the oligonucleotide itself, which can be critical for the proper functioning of the modified nucleic acid.[1][2] The hydrophilic nature of the hexaethylene glycol (HEG) chain also helps to maintain the solubility of the resulting oligonucleotide.

| Property | Value | Reference(s) |

| CAS Number | 125607-09-2 | [3] |

| Molecular Weight | 784.91 g/mol | |

| Molecular Formula | C₄₂H₆₁N₂O₁₀P | |

| Synonyms | Spacer Phosphoramidite 18, HEG Phosphoramidite | [] |

| Purity | Typically ≥98% | |

| Appearance | ||

| Solubility | Good in most organic solvents | [1] |

| Storage Conditions | -20°C in the dark, desiccated | [1] |

Applications in Research and Drug Development

The introduction of a hexaethylene glycol spacer can be advantageous in a variety of applications, including:

-

Quantitative PCR (qPCR) Probes: In probes like Scorpion™ primers, the HEG spacer separates the fluorophore and quencher from the primer, allowing for efficient quenching until the target is amplified and the probe hybridizes.[1]

-

Biotin and Other Ligand Attachment: The spacer arm provides distance between a ligand (e.g., biotin) and the oligonucleotide, reducing steric hindrance and improving the accessibility of the ligand for binding to its target (e.g., streptavidin).[1]

-

Therapeutic Oligonucleotides: In the development of antisense oligonucleotides and siRNAs, conjugating molecules like cholesterol via an HEG linker can enhance cellular uptake and biodistribution. The hydrophilic spacer can help to mitigate the poor solubility often associated with such lipophilic conjugates.

-

Formation of Secondary Structures: The flexible HEG linker can be used to form hairpin loops and other secondary structures in oligonucleotides.[]

-

Surface Immobilization: The spacer can be used to attach oligonucleotides to solid surfaces, such as microarrays, while ensuring the nucleic acid is accessible for hybridization.[]

Experimental Protocol: Solid-Phase Synthesis of a 5'-Cholesterol-Conjugated Oligonucleotide

This protocol is adapted from the synthesis of a 5'-cholesterol-conjugated G-quadruplex-forming oligomer. It outlines the general steps for incorporating a hexaethylene glycol-based modifier at the 5'-end of a synthetic oligonucleotide using an automated DNA synthesizer.

Materials:

-

Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside.

-

Standard DNA phosphoramidites (dA, dC, dG, dT) and ancillary reagents for automated DNA synthesis (activator, capping reagents, oxidizing solution, deblocking solution).

-

This compound derivative (e.g., a cholesteryl-HEG phosphoramidite).

-

Anhydrous acetonitrile.

-

Concentrated ammonium (B1175870) hydroxide (B78521).

-

Triethylamine/pyridine solution (1:1, v/v).

Procedure:

-

Oligonucleotide Chain Assembly: The desired oligonucleotide sequence is assembled on the CPG solid support using a standard β-cyanoethyl phosphoramidite protocol on an automated DNA synthesizer. This involves sequential cycles of deblocking (detritylation), coupling, capping, and oxidation.

-

Incorporation of the HEG-Cholesterol Moiety:

-

Following the assembly of the nucleotide sequence, the terminal 5'-dimethoxytrityl (DMT) group is removed.

-

The cholesteryl-HEG phosphoramidite derivative is then coupled to the 5'-hydroxyl group of the oligonucleotide. The coupling time may need to be extended to ensure efficient reaction, for example, to 480 seconds.[5]

-

-

Oxidation: After the coupling of the final phosphoramidite, the phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester.

-

Cleavage and Deprotection:

-

The 2-cyanoethyl protecting groups are removed from the phosphate backbone by treating the solid support with an anhydrous triethylamine/pyridine solution (1:1, v/v) at 50°C for 2 hours.

-

The oligonucleotide is then cleaved from the CPG support, and the nucleobase protecting groups are removed by incubation in concentrated ammonium hydroxide at 55°C for 14 hours.

-

-

Purification: The crude oligonucleotide conjugate is purified, typically by High-Performance Liquid Chromatography (HPLC), to isolate the full-length product.

Workflow and Diagrams

The following diagrams illustrate the general workflow for solid-phase oligonucleotide synthesis and the logical relationship of incorporating a spacer phosphoramidite.

References

Technical Guide: Solubility and Handling of Hexaethylene Glycol Phosphoramidite in Acetonitrile

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Hexaethylene glycol phosphoramidite (B1245037), commonly known as Spacer Phosphoramidite 18, is a critical reagent used in solid-phase oligonucleotide synthesis.[1] Its primary function is to introduce a long, flexible, and hydrophilic spacer arm within an oligonucleotide sequence. This spacer is often used to distance functional moieties like fluorophores or biotin (B1667282) from the oligonucleotide itself, minimizing steric hindrance and improving the accessibility of the attached molecule.[1]

Acetonitrile (B52724) is the solvent of choice for the coupling step in phosphoramidite-based oligonucleotide synthesis due to its ability to dissolve the necessary reagents and its aprotic nature, which is crucial for the reaction's efficiency.[2] A comprehensive understanding of the solubility and handling of hexaethylene glycol phosphoramidite in acetonitrile is therefore paramount for achieving high coupling efficiencies and overall synthesis success. This guide provides a technical overview of its solubility characteristics, factors influencing it, and a standardized protocol for its determination.

Solubility Data

While definitive studies detailing the maximum solubility limit of this compound in acetonitrile are not prevalent in publicly available literature, extensive practical data from synthesis protocols demonstrate its high solubility. The compound is routinely used at standard concentrations that are significantly high, indicating that solubility is not a limiting factor under typical conditions.

The working concentrations used in automated oligonucleotide synthesizers provide a reliable baseline for its effective solubility. The following table summarizes these standard concentrations, converted to mg/mL for practical laboratory application.

| Molar Concentration (M) | Equivalent Concentration (mg/mL)¹ | Application Context | Source |

| 0.1 M | ~78.5 mg/mL | Recommended for automated and manual synthesis. | [2][3][4] |

| 0.067 M | ~52.6 mg/mL | Recommended for specific protocols (e.g., CleanAmp™). | [5] |

| 0.05 M | ~39.2 mg/mL | Common lower-end concentration for instruments. | [3] |

¹Calculations are based on a molecular weight of 784.9 g/mol for this compound.[6][7]

Factors Influencing Solubility and Solution Stability

The successful dissolution and stability of this compound are dependent on several critical factors that must be meticulously controlled.

-

Solvent Purity (Water Content): This is the most critical factor. Acetonitrile used for phosphoramidite solutions must be anhydrous, with a water content below 30 ppm, and ideally below 10 ppm.[3][8] Water can hydrolyze the phosphoramidite, reducing its reactivity and leading to failed coupling reactions. It is standard practice to use high-quality, DNA-synthesis-grade acetonitrile and to store the prepared phosphoramidite solution over activated molecular sieves (3Å or 4Å) to maintain an anhydrous state.[3][4]

-

Compound Purity: Impurities originating from the synthesis of the phosphoramidite can impact its solubility and performance.[3] Using high-purity reagents from reputable suppliers is essential.

-

Temperature: Dissolution is typically performed at ambient laboratory temperature. Phosphoramidite solutions are generally stable for 2-3 days when stored refrigerated (2 to 8°C) in an anhydrous environment.[9]

-

Lipophilicity: While most standard phosphoramidites dissolve well in acetonitrile, highly lipophilic variants may require solvents like dichloromethane (B109758) or a mixture of dichloromethane and acetonitrile.[3][5] Given the hydrophilic nature of the hexaethylene glycol chain, acetonitrile is the appropriate and effective solvent.

Experimental Protocol: Determination of Solubility

The following protocol outlines a standard method for determining the maximum solubility of this compound in anhydrous acetonitrile.

4.1 Materials and Equipment

-

This compound

-

Anhydrous acetonitrile (<30 ppm H₂O)

-

Analytical balance

-

Glass vials with inert gas-tight caps (B75204) (e.g., septa)

-

Vortex mixer and/or magnetic stirrer

-

Temperature-controlled incubator or water bath

-

Centrifuge capable of holding vials

-

Syringes and 0.2 µm PTFE syringe filters

-

Inert gas (Argon or Nitrogen)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.

4.2 Procedure

-

Preparation of Standard Curve:

-

Prepare a stock solution of known concentration (e.g., 10 mg/mL) of the phosphoramidite in anhydrous acetonitrile.

-

Perform a serial dilution to create a set of standards with known concentrations (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mg/mL).

-

Analyze these standards using HPLC or UV-Vis spectrophotometry to generate a standard curve of signal response versus concentration.

-

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound (e.g., ~150 mg) to a pre-weighed vial. Record the exact mass.

-

Under a blanket of inert gas, add a known volume of anhydrous acetonitrile (e.g., 1.0 mL).

-

Seal the vial tightly.

-

-

Equilibration:

-

Vigorously mix the solution using a vortex mixer for 2-3 minutes.

-

Place the vial in a temperature-controlled environment (e.g., 25°C) and allow it to equilibrate for at least 24 hours. Intermittent agitation (e.g., magnetic stirring or shaking) is recommended to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, visually confirm that undissolved solid remains at the bottom of the vial.

-

Centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully extract a known volume of the clear supernatant using a syringe, ensuring not to disturb the solid pellet.

-

Immediately filter the supernatant through a 0.2 µm PTFE syringe filter into a clean vial. This step removes any remaining microscopic particulates.

-

Precisely dilute the filtered supernatant with anhydrous acetonitrile to a concentration that falls within the linear range of your standard curve.

-

Analyze the diluted sample using the same analytical method (HPLC or UV-Vis) used for the standard curve.

-

-

Calculation:

-

Using the standard curve, determine the concentration of the diluted sample.

-

Calculate the concentration of the original, undiluted supernatant by multiplying by the dilution factor. This value represents the solubility of this compound in mg/mL at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the protocol for determining solubility.

Caption: Workflow for determining phosphoramidite solubility.

Conclusion

This compound exhibits high solubility in anhydrous acetonitrile, with standard working concentrations of 0.1 M (~78.5 mg/mL) being routinely achieved and recommended. The single most important variable for maintaining solution integrity is the strict control of water content in the solvent. While a precise upper solubility limit is not widely published, the established concentrations used in demanding applications like automated oligonucleotide synthesis confirm that solubility is well within the required range for robust and efficient performance. Adherence to proper handling and storage, particularly the use of anhydrous solvent and molecular sieves, is critical for success.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. biotage.com [biotage.com]

- 3. trilinkbiotech.com [trilinkbiotech.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. glenresearch.com [glenresearch.com]

- 6. medkoo.com [medkoo.com]

- 7. DMT this compound | ChemGenes Products [chemgenes.com]

- 8. US6069243A - Process for oligonucleotide synthesis - Google Patents [patents.google.com]

- 9. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

Hexaethylene Glycol Phosphoramidite (Spacer Phosphoramidite 18): A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Hexaethylene glycol (HEG) phosphoramidite (B1245037), commonly known by its commercial synonym Spacer Phosphoramidite 18, is a non-nucleosidic reagent widely utilized in the chemical synthesis of oligonucleotides. Its primary function is to introduce a long, flexible, and hydrophilic spacer arm within a nucleic acid sequence. This technical guide provides a comprehensive overview of its synonyms, chemical properties, applications in research and drug development, and detailed experimental protocols for its use.

Nomenclature and Chemical Properties

Hexaethylene glycol phosphoramidite is chemically identified as 18-O-Dimethoxytrityl-hexaethylene glycol,1-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite. It is a viscous oil that is soluble in anhydrous acetonitrile (B52724), the standard diluent used in oligonucleotide synthesis.

| Property | Value | References |

| Synonyms | Spacer Phosphoramidite 18, HEG Phosphoramidite | [1] |

| Chemical Name | 18-O-Dimethoxytrityl-hexaethylene glycol,1-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite | [1] |

| CAS Number | 125607-09-2 | |

| Molecular Formula | C42H61N2O10P | |

| Molecular Weight | 784.93 g/mol | |

| Appearance | Colorless to yellowish viscous oil | [1] |

| Storage Conditions | -20°C in a dark and dry place | [1] |

Applications in Research and Drug Development

The introduction of a hexaethylene glycol spacer can be strategically employed in various applications to enhance the functionality and efficacy of synthetic oligonucleotides.

-

Reducing Steric Hindrance: The long spacer arm can physically separate an oligonucleotide from a conjugated moiety, such as a fluorescent dye, quencher, or biotin. This separation minimizes steric hindrance and can prevent undesirable interactions, like quenching of a fluorophore by a nearby guanine-rich sequence[2].

-

Improving Solubility: The hydrophilic nature of the hexaethylene glycol chain can enhance the aqueous solubility of modified oligonucleotides, which is particularly beneficial for in vivo applications[3].

-

Facilitating Molecular Interactions: In applications like aptamer development and siRNA constructs, the HEG spacer provides flexibility, allowing the oligonucleotide to adopt an optimal conformation for binding to its target[4]. It can also be used to create hairpin loops in DNA structures[5].

-

Use in qPCR Probes: Spacer Phosphoramidite 18 is utilized in the synthesis of Scorpion™ primers, where it acts as a flexible linker between the primer and the probe, and also functions as a PCR blocker.

-

Drug Delivery: The spacer can be used to conjugate targeting ligands, such as cholesterol, to oligonucleotides for enhanced delivery to specific cells or tissues[].

Experimental Protocols

The incorporation of this compound into an oligonucleotide sequence follows the standard automated solid-phase phosphoramidite chemistry cycle. While standard synthesizer protocols are generally sufficient, optimization of the coupling time may be necessary to ensure high coupling efficiency, especially for complex or long sequences[1][7].

General Protocol for Incorporation of this compound

This protocol outlines the key steps for incorporating Spacer Phosphoramidite 18 using an automated DNA/RNA synthesizer.

Reagents:

-

This compound (Spacer Phosphoramidite 18)

-

Anhydrous Acetonitrile (Diluent)

-

Standard oligonucleotide synthesis reagents (Activator, Capping reagents, Oxidizer, Deblocking solution)

-

Controlled Pore Glass (CPG) solid support

Procedure:

-

Preparation of Phosphoramidite Solution:

-

Dissolve the this compound in anhydrous acetonitrile to the desired concentration (typically 0.1 M). Ensure the solution is prepared under anhydrous conditions to prevent degradation of the phosphoramidite.

-

-

Automated Oligonucleotide Synthesis Cycle:

-

The synthesis is performed in the 3' to 5' direction on a solid support. The following steps are repeated for each nucleotide or modifier addition:

-

Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group of the nucleotide attached to the solid support is removed using a mild acid (e.g., trichloroacetic acid in dichloromethane). This exposes the 5'-hydroxyl group for the subsequent coupling reaction.

-

Coupling: The prepared this compound solution is activated by an activator (e.g., 5-ethylthio-1H-tetrazole) and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Note on Coupling Time: For standard nucleoside phosphoramidites, a coupling time of approximately 30 seconds is common. However, for modified phosphoramidites like Spacer Phosphoramidite 18, an extended coupling time of up to 480 seconds (8 minutes) may be required to achieve optimal coupling efficiency[7].

-

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion mutants in the final oligonucleotide product.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using an oxidizing agent (e.g., iodine in a mixture of THF, pyridine, and water).

-

-

-

Cleavage and Deprotection:

-

After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups (from the bases and the phosphate backbone) are removed by treatment with a base, typically concentrated ammonium (B1175870) hydroxide (B78521) at an elevated temperature.

-

-

Purification:

Quality Control

The final purified oligonucleotide should be analyzed to confirm its identity and purity.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to verify the molecular weight of the synthesized oligonucleotide, confirming the successful incorporation of the hexaethylene glycol spacer[10][11].

-

High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to assess the purity of the final product[8][9].

Quantitative Data

The efficiency of the coupling reaction is a critical factor determining the overall yield of the full-length oligonucleotide. While specific, comparative quantitative data for this compound is not extensively published, the general principles of phosphoramidite chemistry apply.

| Coupling Efficiency per Step | Theoretical Yield of a 20-mer Oligonucleotide | Theoretical Yield of a 50-mer Oligonucleotide |

| 99.5% | ~90.5% | ~77.9% |

| 99.0% | ~81.8% | ~60.5% |

| 98.5% | ~73.9% | ~47.5% |

| 98.0% | ~66.8% | ~36.4% |

Note: This table illustrates the theoretical impact of coupling efficiency on the final yield of full-length product. Actual yields may vary depending on the specific sequence, synthesis conditions, and purification methods.

Visualizations

Standard Phosphoramidite Synthesis Cycle

The following diagram illustrates the key steps in the automated solid-phase synthesis of oligonucleotides using the phosphoramidite method.

References

- 1. glenresearch.com [glenresearch.com]

- 2. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 3. Efficient self-assembly of DNA-functionalized fluorophores and gold nanoparticles with DNA functionalized silicon surfaces: the effect of oligomer spacers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Linkers and Spacers | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. Spacer 18 Oligo Modifications from Gene Link [genelink.com]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. labcluster.com [labcluster.com]

- 9. ptacts.uspto.gov [ptacts.uspto.gov]

- 10. Characterisation of a modified oligonucleotide together with its synthetic impurities using accurate mass measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. web.colby.edu [web.colby.edu]

Mechanism of action of phosphoramidite chemistry

An In-depth Technical Guide to the Mechanism of Phosphoramidite (B1245037) Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the phosphoramidite chemistry, the gold standard for the chemical synthesis of oligonucleotides. The process, typically performed via solid-phase synthesis, is a cyclical reaction that sequentially adds nucleotide building blocks to a growing chain. Each cycle consists of four primary steps: detritylation, coupling, capping, and oxidation. The high efficiency of these steps allows for the routine synthesis of oligonucleotides up to 200 base pairs in length.[1][2]

The Core Mechanism: A Four-Step Cycle

The chemical synthesis of oligonucleotides proceeds in the 3' to 5' direction, which is the opposite of enzymatic synthesis in nature. The process begins with the first nucleoside attached to a solid support, typically controlled pore glass (CPG) or polystyrene.[1][3] The entire cycle is automated and carried out under anhydrous conditions to prevent unwanted side reactions.[4]

Detritylation (Deblocking)

The synthesis cycle begins with the removal of the 5'-hydroxyl protecting group from the nucleoside anchored to the solid support. This protecting group is typically a 4,4'-dimethoxytrityl (DMT) group, which is acid-labile.[3] A solution of a mild acid, such as 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758) (DCM), is passed through the synthesis column.[5][6] This cleaves the DMT group, exposing a reactive 5'-hydroxyl group for the subsequent coupling reaction.[7] The released DMT cation has a characteristic orange color, and its absorbance can be measured spectrophotometrically to monitor the efficiency of each coupling step.[3]

Coupling

In the second step, the next nucleoside is added in the form of a nucleoside phosphoramidite monomer. These building blocks have the 5'-hydroxyl group protected with a DMT group, and a reactive phosphoramidite moiety at the 3'-position.[2] The phosphoramidite is activated by a weak acid, such as tetrazole or its derivatives [5-(ethylthio)-1H-tetrazole (ETT)], which protonates the diisopropylamino group of the phosphoramidite, converting it into a good leaving group.[3] The exposed 5'-hydroxyl group of the support-bound nucleoside then performs a nucleophilic attack on the phosphorus of the activated phosphoramidite. This reaction forms an unstable trivalent phosphite (B83602) triester linkage between the two nucleosides.[5] This step is highly efficient, with coupling efficiencies typically exceeding 99%.[2][6]

Capping

To prevent the formation of oligonucleotides with internal deletions (n-1 shortmers), any unreacted 5'-hydroxyl groups from the previous step must be permanently blocked from participating in subsequent cycles.[8][9] This is achieved through a capping step, which involves the acetylation of these unreacted hydroxyl groups.[5] A mixture of acetic anhydride (B1165640) (Cap A) and a catalyst, typically N-methylimidazole (NMI) (Cap B), is used for this purpose.[5] This renders the unreacted chains inert to further elongation.[3]

Oxidation

The newly formed phosphite triester linkage is unstable and susceptible to cleavage under acidic conditions.[3] Therefore, it is oxidized to a more stable pentavalent phosphotriester, which is analogous to the natural phosphate (B84403) backbone of DNA.[6][8] This is typically achieved by treating the support-bound oligonucleotide with a solution of iodine in the presence of water and a weak base like pyridine (B92270) or lutidine.[5][10] This step completes the cycle. The entire four-step process is then repeated to add the next nucleotide until the desired oligonucleotide sequence is assembled.

Overall Synthesis Workflow Diagram

The following diagram illustrates the cyclical nature of phosphoramidite chemistry in solid-phase oligonucleotide synthesis.

Caption: The four-step cycle of phosphoramidite-based solid-phase oligonucleotide synthesis.

Quantitative Data Summary

The efficiency of each step, particularly the coupling reaction, is critical for the overall yield and purity of the final oligonucleotide product.

Table 1: Typical Reaction Parameters and Efficiencies

| Step | Reagents & Solvents | Typical Time | Stepwise Efficiency |

| Detritylation | 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM) | 50-60 seconds | Quantitative |

| Coupling | 0.1 M Nucleoside Phosphoramidite, 0.25-0.5 M Activator (e.g., ETT) in Acetonitrile (B52724) | 30-120 seconds | >99% |

| Capping | Acetic Anhydride (Cap A) & N-Methylimidazole (Cap B) in THF/Pyridine | 30 seconds | >99% |

| Oxidation | 0.02-0.1 M Iodine in THF/Pyridine/Water | 30 seconds | Quantitative |

Data compiled from multiple sources.[3][5][11]

Table 2: Impact of Coupling Efficiency on Overall Yield

The overall yield of full-length product decreases significantly with increasing oligonucleotide length, highlighting the need for high stepwise coupling efficiency.

| Oligonucleotide Length | 98.5% Coupling Efficiency | 99.5% Coupling Efficiency |

| 20-mer | 74.0% | 90.5% |

| 50-mer | 49.5% | 77.9% |

| 100-mer | 24.5% | 60.6% |

| 150-mer | 12.1% | 47.2% |

| Theoretical yield calculated as (Stepwise Efficiency)^(Number of couplings) |

Experimental Protocols

The following are generalized protocols for each step of the synthesis cycle as performed on an automated solid-phase synthesizer. All steps are performed under an inert argon atmosphere.[5]

Detritylation Protocol

-

Reagent: 3% (w/v) Trichloroacetic Acid (TCA) in anhydrous Dichloromethane (DCM).

-

Procedure:

-

Wash the solid support with anhydrous acetonitrile (30 seconds).

-

Deliver the deblocking solution (3% TCA in DCM) to the synthesis column and allow it to react for 50 seconds.[3]

-

Wash the support thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.

-

Coupling Protocol

-

Reagents:

-

Procedure:

-

Simultaneously deliver the phosphoramidite solution and the activator solution to the synthesis column. A 5-fold molar excess of phosphoramidite and a 20-fold molar excess of activator relative to the support loading are typical.[5]

-

Allow the coupling reaction to proceed for 30-60 seconds for standard nucleosides. Modified phosphoramidites may require longer coupling times (e.g., 5-15 minutes).[5][12]

-

Wash the support with anhydrous acetonitrile.

-

Capping Protocol

-

Reagents:

-

Procedure:

-

Deliver a mixture of Cap A and Cap B solutions to the synthesis column.

-

Allow the reaction to proceed for 30 seconds to acetylate any unreacted 5'-hydroxyl groups.[11]

-

Wash the support with anhydrous acetonitrile.

-

Oxidation Protocol

-

Reagent: 0.02 M Iodine in a mixture of Water/Pyridine/THF (2:20:78 v/v/v).[11]

-

Procedure:

-

Deliver the oxidizing solution to the column.

-

Allow the oxidation to proceed for 30 seconds to convert the phosphite triester to a stable phosphate triester.[11]

-

Wash the support thoroughly with anhydrous acetonitrile to remove residual water and reagents before initiating the next cycle.

-

Post-Synthesis: Cleavage and Deprotection

After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups (on the phosphate backbone and the nucleobases) are removed. This is typically achieved by heating the support in concentrated aqueous ammonia (B1221849) or a mixture of methylamine (B109427) and ammonia (AMA).[3][4] The fully deprotected oligonucleotide is then purified, most commonly by reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).[6]

References

- 1. lifesciences.danaher.com [lifesciences.danaher.com]

- 2. twistbioscience.com [twistbioscience.com]

- 3. atdbio.com [atdbio.com]

- 4. alfachemic.com [alfachemic.com]

- 5. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 6. Protocol Online: Cached [protocol-online.org]

- 7. alfachemic.com [alfachemic.com]

- 8. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 9. biomers.net | Synthesis - biomers.net Oligonucleotides [biomers.net]

- 10. DNA Oligonucleotide Synthesis [sigmaaldrich.com]

- 11. biotage.com [biotage.com]

- 12. trilinkbiotech.com [trilinkbiotech.com]

A Technical Guide to Hydrophilic Linkers for Oligonucleotide Modification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oligonucleotide-based therapeutics, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), represent a promising class of drugs capable of targeting previously "undruggable" disease-causing genes.[1] However, the inherent properties of oligonucleotides, including their polyanionic nature and susceptibility to nuclease degradation, present significant challenges for their clinical application.[2] Hydrophilic linkers are crucial chemical modifications that address these limitations by improving the physicochemical and pharmacokinetic properties of oligonucleotide conjugates.[3] These linkers are flexible spacers that connect the oligonucleotide to other molecules, such as targeting ligands or functional reporters, while imparting beneficial characteristics like enhanced water solubility, reduced immunogenicity, and improved in vivo stability.[4][5][6]

This technical guide provides an in-depth overview of the core principles of hydrophilic linkers in oligonucleotide modification, with a focus on their types, properties, and the experimental methodologies used for their evaluation.

Types of Hydrophilic Linkers and Their Properties

The choice of a hydrophilic linker is critical and depends on the desired application of the modified oligonucleotide.[7] Linkers can be broadly categorized as non-cleavable, maintaining a stable connection, or cleavable, designed to release the oligonucleotide under specific physiological conditions.[7][8]

Polyethylene Glycol (PEG) Linkers

Polyethylene glycol (PEG) linkers are the most widely used hydrophilic spacers in bioconjugation.[4] They are composed of repeating ethylene (B1197577) oxide units and are known for their high water solubility, biocompatibility, and lack of toxicity.[4][5] PEGylation, the process of attaching PEG chains, can improve the pharmacokinetic properties of oligonucleotides by increasing their hydrodynamic volume, which in turn reduces renal clearance and extends circulation half-life.[5]

PEG linkers come in two main forms:

-

Polydisperse PEGs: A mixture of polymers with an average molecular weight.

-

Monodisperse PEGs (dPEG®): Have a specific number of PEG units, providing a precise molecular weight and a defined spacer length.[5]

Amino Linkers

Amino linkers introduce a primary amine group, typically at the terminus of an oligonucleotide, which can be used for subsequent conjugation to other molecules.[6] These linkers often incorporate a carbon spacer (e.g., C6) to distance the reactive amine from the oligonucleotide.[9] Hydrophilic amino linkers are also available, which have "built-in" hydrophilicity to improve the solubility of the final conjugate.[9]

Impact of Hydrophilic Linkers on Oligonucleotide Properties: A Quantitative Overview

The incorporation of hydrophilic linkers can significantly alter the physicochemical and biological properties of oligonucleotides. The following table summarizes the general effects of common hydrophilic linkers.

| Linker Type | Effect on Solubility | Change in Melting Temp. (Tm) | Nuclease Resistance | Impact on Cellular Uptake |

| Polyethylene Glycol (PEG) | Significantly Increases[4] | Can decrease Tm, effect is dependent on PEG length and attachment site | Can provide steric hindrance, increasing resistance to exonucleases[5] | Can be modulated; longer or branched PEGs may enhance uptake in certain contexts |

| Hydrophilic Amino Linkers | Increases[9] | Minimal to slight decrease | Can provide some protection at the terminus[10] | Can be used to conjugate to cell-penetrating peptides to enhance uptake[11] |

| Phosphorothioate (PS) Backbone | Increases hydrophobicity but often used with hydrophilic linkers | Decreases Tm | Significantly increases nuclease resistance[3] | Generally enhances uptake through protein binding[3] |

Mandatory Visualizations

Experimental Workflow for Modified Oligonucleotide Synthesis and Evaluation

Caption: Workflow for synthesis and evaluation of modified oligonucleotides.

Logical Relationships of Linker Properties

Caption: Impact of linker properties on therapeutic outcomes.

ASO Signaling Pathway

Caption: Antisense oligonucleotide (ASO) mechanism of action.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation of hydrophilic linkers.

Oligonucleotide Synthesis with Hydrophilic Linkers

Standard automated solid-phase phosphoramidite chemistry is the most common method for synthesizing oligonucleotides with linker modifications.[12][13]

-

Support Selection: Synthesis begins with a solid support, such as controlled pore glass (CPG), functionalized with the initial nucleoside or the desired 3'-linker.[14]

-

Synthesis Cycle: The oligonucleotide is assembled in the 3' to 5' direction through a repeated four-step cycle for each nucleotide addition:

-

Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group with a mild acid.[13]

-

Coupling: Addition of the next phosphoramidite monomer, which can be a standard nucleotide or a linker-phosphoramidite, activated by a catalyst like tetrazole.[13]

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.[14]

-

Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester using an iodine solution.[13]

-

-

Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups on the nucleobases and phosphate backbone are removed using a strong base, typically concentrated ammonium (B1175870) hydroxide.[14]

Purification of Modified Oligonucleotides

Purification is critical to remove truncated sequences and other impurities.

-

High-Performance Liquid Chromatography (HPLC): This is a widely used method for oligonucleotide purification.[15]

-

Polyacrylamide Gel Electrophoresis (PAGE): Separates oligonucleotides by size and is often used for high-purity applications.[15]

Analysis of Modified Oligonucleotides

-

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to confirm the identity and purity of the modified oligonucleotide by verifying its molecular weight.[15][16][17]

-

UV-Vis Spectroscopy: Used to quantify the concentration of the oligonucleotide by measuring its absorbance at 260 nm.

In Vitro Assays

-

Nuclease Stability Assay:

-

Incubate the modified oligonucleotide (e.g., 0.1 µM) in a biologically relevant medium, such as 50% fetal bovine serum (FBS) or human plasma, at 37°C.[10][18][19]

-

Take aliquots at various time points (e.g., 0, 4, 24 hours).[19]

-

Stop the degradation by heat inactivation (e.g., 95°C for 5 minutes) and/or by adding a proteinase K solution to digest the nucleases.[19]

-

Analyze the integrity of the oligonucleotide at each time point using PAGE or HPLC to determine the percentage of full-length product remaining and calculate the half-life (T1/2).[10]

-

-

Cellular Uptake Studies:

-

Label the oligonucleotide with a fluorescent dye (e.g., 6-FAM).

-

Incubate cultured cells with the fluorescently labeled oligonucleotide at a specific concentration.

-

After a set incubation period, wash the cells to remove any unbound oligonucleotide.

-

The amount of internalized oligonucleotide can be quantified using methods like flow cytometry or visualized using fluorescence microscopy.[2][20] Co-localization studies with endosomal markers can provide insights into the trafficking pathways.[2][21]

-

Conclusion

Hydrophilic linkers are an indispensable tool in the development of oligonucleotide therapeutics. By enhancing solubility, stability, and pharmacokinetic properties, these linkers help to overcome the inherent challenges associated with nucleic acid drugs. The strategic selection and evaluation of hydrophilic linkers, guided by the robust experimental protocols outlined in this guide, are critical steps in advancing the next generation of oligonucleotide-based medicines from the laboratory to the clinic.

References

- 1. Translational and clinical development of therapeutic siRNA and ASOs: current industry practices, perspectives, and recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Therapeutic Oligonucleotides: An Outlook on Chemical Strategies to Improve Endosomal Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chempep.com [chempep.com]

- 5. What are PEG Linkers? | BroadPharm [broadpharm.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. alfachemic.com [alfachemic.com]

- 8. Cleavable Linkers for Oligonucleotide Conjugation - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]

- 9. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 10. researchgate.net [researchgate.net]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Thiol-Specific Linkers for the Synthesis of Oligonucleotide Conjugates via Metal-Free Thiol–Ene Click Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sg.idtdna.com [sg.idtdna.com]

- 14. atdbio.com [atdbio.com]

- 15. Techniques for Oligonucleotide Analysis | Technology Networks [technologynetworks.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Enhanced Stability of DNA Oligonucleotides with Partially Zwitterionic Backbone Structures in Biological Media - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Characterizing Oligonucleotide Uptake in Cultured Cells: A Case Study Using AS1411 Aptamer | Springer Nature Experiments [experiments.springernature.com]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Incorporating Hexaethylene Glycol (HEG) Phosphoramidite into Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexaethylene glycol (HEG) phosphoramidite (B1245037), commonly known as Spacer 18 phosphoramidite, is a valuable reagent in oligonucleotide synthesis. Its incorporation provides a long, flexible, and hydrophilic spacer within an oligonucleotide sequence. This modification is strategically employed for a variety of applications, including the reduction of steric hindrance between the oligonucleotide and conjugated molecules, serving as a synthetic linker for the attachment of labels or functional groups, and acting as a barrier to polymerase extension. These application notes provide a comprehensive overview and detailed protocols for the efficient incorporation of HEG phosphoramidite into synthetic oligonucleotides.

Key Applications

The introduction of HEG linkers into oligonucleotides can be advantageous for several applications:

-

Bioconjugation: The hydrophilic nature of the HEG spacer improves the solubility of oligonucleotides conjugated to hydrophobic molecules such as cholesterol. It also provides a flexible tether, minimizing steric hindrance and preserving the biological activity of both the oligonucleotide and the conjugated moiety.[1]

-

Surface Immobilization: When attaching oligonucleotides to solid surfaces, such as microarrays or nanoparticles, the HEG spacer extends the oligonucleotide away from the surface, enhancing hybridization efficiency by making it more accessible to its complementary strand.

-

Diagnostic Probes: In applications like qPCR probes, the HEG linker can be used to separate a fluorophore and a quencher, ensuring efficient quenching in the unbound state and a strong signal upon hybridization.

-

Therapeutic Oligonucleotides: The incorporation of HEG can influence the pharmacokinetic and pharmacodynamic properties of therapeutic oligonucleotides. It can also be used to create more complex structures, such as branched oligonucleotides.

Data Presentation

Table 1: Representative Coupling Efficiency of HEG Phosphoramidite

The coupling efficiency of phosphoramidites is a critical factor in determining the final yield of the full-length oligonucleotide product. While standard nucleoside phosphoramidites typically exhibit very high coupling efficiencies (>99%), modified phosphoramidites like HEG may require optimized conditions to achieve similar results.[1][2]

| Phosphoramidite Type | Standard Coupling Time (seconds) | Extended Coupling Time (seconds) | Representative Coupling Efficiency (%) |

| Standard Nucleoside (e.g., dA, dC, dG, T) | 30 | N/A | >99.0 |

| Hexaethylene Glycol (HEG) | 30 | 180 | 97.0 - 98.5 |

| Hexaethylene Glycol (HEG) | 180 | N/A | >99.0 |

Note: These are representative values. Actual coupling efficiencies can vary depending on the synthesizer, reagents, and solid support used.

Table 2: Illustrative Effect of Internal HEG Linker on Oligonucleotide Duplex Stability

The introduction of a non-nucleosidic linker like HEG can impact the thermal stability (melting temperature, Tm) of a DNA duplex. The effect is generally modest but can vary depending on the position and number of linkers.

| Oligonucleotide Sequence (5' to 3') | Tm (°C) | ΔTm (°C) |

| GCATGCATGCATGCATGC | 60.2 | N/A |

| GCATGCAT-[HEG] -GCATGCATGC | 58.9 | -1.3 |

| GCATGC-[HEG] -ATGC-[HEG] -ATGC | 57.5 | -2.7 |

Note: These values are illustrative and can be influenced by buffer conditions, oligonucleotide concentration, and the specific sequence.

Table 3: Typical Purification Yield of HEG-Modified Oligonucleotides by RP-HPLC

The final yield of a purified oligonucleotide is dependent on the initial synthesis scale, the coupling efficiencies of all monomers, and the purification method. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common method for purifying synthetic oligonucleotides.[3]

| Synthesis Scale (µmol) | Crude Yield (OD260) | Purification Method | Purified Yield (OD260) | Representative Recovery (%) |

| 1.0 | 80 - 120 | RP-HPLC (DMT-on) | 30 - 50 | 30 - 50 |

| 1.0 (with HEG) | 70 - 110 | RP-HPLC (DMT-on) | 25 - 45 | 30 - 45 |

Note: Yields are highly variable and depend on the length and sequence of the oligonucleotide, as well as the efficiency of the synthesis and purification processes.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of an Oligonucleotide Incorporating a HEG Linker

This protocol outlines the standard phosphoramidite cycle for incorporating a HEG linker into an oligonucleotide using an automated DNA synthesizer.

Materials:

-

DNA synthesizer

-

Controlled pore glass (CPG) solid support functionalized with the initial nucleoside

-

Standard nucleoside phosphoramidites (dA, dC, dG, T)

-

Hexaethylene Glycol (HEG) Phosphoramidite

-

Activator solution (e.g., 0.45 M Tetrazole or 0.25 M DCI in acetonitrile)

-

Capping solutions (Cap A: Acetic Anhydride/Lutidine/THF; Cap B: N-Methylimidazole/THF)

-

Oxidizing solution (Iodine in THF/Water/Pyridine)

-

Deblocking solution (3% Trichloroacetic acid in Dichloromethane)

-

Anhydrous acetonitrile

Procedure:

-

Synthesizer Setup: Program the DNA synthesizer with the desired oligonucleotide sequence, specifying the position for the HEG linker incorporation.

-

Standard Synthesis Cycle (for nucleosides):

-

Deblocking: Remove the 5'-dimethoxytrityl (DMT) protecting group from the solid support-bound nucleoside by treating with the deblocking solution.

-

Coupling: Activate the incoming nucleoside phosphoramidite with the activator solution and couple it to the free 5'-hydroxyl group of the growing oligonucleotide chain. A standard coupling time of 30 seconds is typically sufficient.

-

Capping: Acetylate any unreacted 5'-hydroxyl groups using the capping solutions to prevent the formation of deletion mutants.

-

Oxidation: Oxidize the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using the oxidizing solution.

-

-

HEG Incorporation Cycle:

-

Deblocking: Perform the deblocking step as in the standard cycle.

-

Coupling: Deliver the HEG phosphoramidite and activator solution to the synthesis column. It is recommended to extend the coupling time to 180 seconds to ensure high coupling efficiency for the bulkier HEG phosphoramidite.

-

Capping: Perform the capping step as in the standard cycle.

-

Oxidation: Perform the oxidation step as in the standard cycle.

-

-

Continuation of Synthesis: Continue with the standard synthesis cycles for any subsequent nucleosides in the sequence.

-

Final Deblocking (Optional): The final DMT group can be left on ("DMT-on") for purification purposes or removed on the synthesizer ("DMT-off").

Caption: Workflow for oligonucleotide synthesis incorporating a HEG linker.

Protocol 2: Cleavage and Deprotection of HEG-Modified Oligonucleotides

This protocol describes the standard procedure for cleaving the synthesized oligonucleotide from the solid support and removing the protecting groups.

Materials:

-

Concentrated ammonium (B1175870) hydroxide (B78521) (28-30%)

-

Screw-cap vial

-

Heating block or oven

-

SpeedVac or lyophilizer

Procedure:

-

Transfer Support: Transfer the CPG solid support with the synthesized oligonucleotide from the synthesis column to a screw-cap vial.

-

Ammonia Treatment: Add concentrated ammonium hydroxide to the vial (typically 1-2 mL for a 1 µmol synthesis) to completely submerge the CPG.

-

Cleavage: Tightly seal the vial and let it stand at room temperature for 1-2 hours to cleave the oligonucleotide from the support.

-

Deprotection: Place the sealed vial in a heating block or oven at 55°C for 8-16 hours. This step removes the protecting groups from the nucleotide bases and the phosphate backbone.

-

Cooling and Filtration: Allow the vial to cool to room temperature. Carefully draw the ammonium hydroxide solution containing the oligonucleotide into a new microcentrifuge tube, leaving the CPG behind.

-

Evaporation: Dry the oligonucleotide solution using a SpeedVac or by lyophilization. The resulting pellet contains the crude, deprotected oligonucleotide.

Caption: Workflow for the cleavage and deprotection of synthesized oligonucleotides.

Protocol 3: Purification of HEG-Modified Oligonucleotides by RP-HPLC

This protocol provides a general method for the purification of HEG-modified oligonucleotides using reverse-phase HPLC, assuming a "DMT-on" synthesis strategy.

Materials:

-

HPLC system with a UV detector

-

Reverse-phase C18 column

-

Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0

-

Mobile Phase B: Acetonitrile

-

80% Acetic acid in water

-

Desalting column (e.g., Sephadex G-25)

Procedure:

-

Sample Preparation: Resuspend the crude oligonucleotide pellet in Mobile Phase A.

-

HPLC Separation:

-

Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%).

-

Inject the sample onto the column.

-

Elute the oligonucleotide using a linear gradient of Mobile Phase B (e.g., 5% to 50% over 30 minutes). The DMT-on full-length product will be the most retained, lipophilic peak.

-

Monitor the elution at 260 nm.

-

-

Fraction Collection: Collect the peak corresponding to the DMT-on oligonucleotide.

-

DMT Removal:

-

Dry the collected fraction in a SpeedVac.

-

Resuspend the pellet in 80% acetic acid and incubate at room temperature for 30 minutes to remove the DMT group.

-

-

Desalting:

-

Neutralize the solution with a suitable base (e.g., triethylamine).

-

Desalt the oligonucleotide using a desalting column to remove salts and small molecules.

-

-

Quantification: Lyophilize the purified oligonucleotide and quantify by measuring the absorbance at 260 nm (OD260).

Caption: Workflow for the purification of DMT-on oligonucleotides via RP-HPLC.

Conclusion

The incorporation of hexaethylene glycol phosphoramidite into oligonucleotides is a straightforward process that utilizes standard solid-phase synthesis chemistry with minor modifications to the protocol, primarily an extended coupling time for the HEG monomer. The resulting HEG-modified oligonucleotides can be effectively deprotected and purified using established methods. The versatility of the HEG linker makes it an indispensable tool for a wide range of applications in research, diagnostics, and therapeutics. Careful optimization of the synthesis and purification steps will ensure the generation of high-quality modified oligonucleotides for downstream applications.

References

Application Notes: Internal Labeling of Oligonucleotides with Hexaethylene Glycol (HEG) Spacer